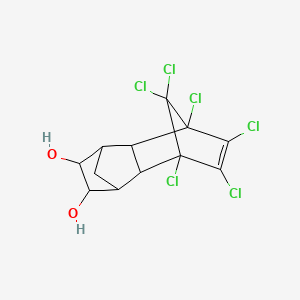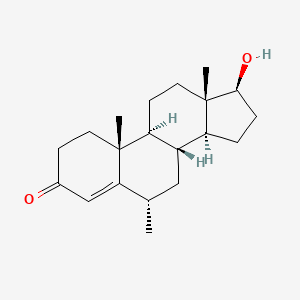
4,4-双(4-氟苯基)丁酸
描述
4,4-Bis(4-fluorophenyl)butyric acid (4,4-BFB) is an organic compound that belongs to the carboxylic acid family. It is an important building block used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and materials. 4,4-BFB is a versatile compound that can be used in a variety of applications, such as the synthesis of organic compounds, drug delivery systems, and as a catalyst.
科学研究应用
SHMT抑制
4,4-双(4-氟苯基)丁酸: 已被鉴定为丝氨酸羟甲基转移酶(SHMT)的抑制剂,SHMT是参与叶酸代谢途径的一种酶 {svg_1}。SHMT 在一碳代谢中发挥着至关重要的作用,一碳代谢对于 DNA 合成和修复至关重要。通过抑制 SHMT,这种化合物可用于研究细胞代谢的各个方面,并在癌症治疗中具有潜在的治疗意义,因为在癌症治疗中,叶酸代谢常常失调。
晶体学和结构分析
该化合物已被用于单晶检测和 Hirshfeld 表面研究 {svg_2}。这些研究对于理解新型衍生物的分子和晶体结构至关重要,这可以进一步帮助设计具有所需物理和化学性质的新型化合物。详细的结构分析还可以通过提供对目标位点内结合相互作用的见解,从而有助于药物的开发。
有机配体合成
羧酸,例如4,4-双(4-氟苯基)丁酸,是配位化学中重要的有机配体 {svg_3}。它们可以与多种过渡金属形成配合物,这些配合物在生物化学和催化中有着广泛的应用。它们能够形成单齿、双齿和桥接键,使其能够用于创建具有特定功能的复杂结构。
药物化学
羧酸衍生物已显示出广泛的药物应用 {svg_4}。例如,4,4-双(4-氟苯基)丁酸可用于生产有机共晶体,在药物化学中具有潜在的应用,例如用于治疗非胰岛素依赖型糖尿病的抗糖尿病剂。
非共价相互作用研究
该化合物的晶体堆积由各种非共价相互作用稳定,这些相互作用可以通过 Hirshfeld 表面分析进行探索 {svg_5}。了解这些相互作用对于开发新型材料和药物至关重要,因为它们在分子晶体的稳定性和性质中发挥着重要作用。
合成化学
4,4-双(4-氟苯基)丁酸: 用于各种化学化合物的合成路线 {svg_6}。它作为有机合成的构建单元,可以转化为不同的官能团,从而产生广泛的产品,这些产品在制药和材料科学中具有多种应用。
安全和危害
作用机制
Mode of Action
It has been suggested that the compound may act as a chemical chaperone and a histone deacetylase (hdac) inhibitor . As a chemical chaperone, it may help in the proper folding of proteins and prevent their aggregation. As an HDAC inhibitor, it may regulate gene expression by modifying the acetylation status of histones .
Biochemical Pathways
Given its potential role as an hdac inhibitor, it may influence pathways related to gene expression and protein function .
Result of Action
As a potential hdac inhibitor, it may influence gene expression and protein function, which could have various downstream effects on cellular processes .
生化分析
Biochemical Properties
4,4-Bis(4-fluorophenyl)butyric acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with the enzyme cytochrome P450, which is involved in the metabolism of many compounds. The interaction between 4,4-Bis(4-fluorophenyl)butyric acid and cytochrome P450 can lead to the inhibition or activation of the enzyme, affecting the metabolic pathways in which it is involved .
Cellular Effects
The effects of 4,4-Bis(4-fluorophenyl)butyric acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 4,4-Bis(4-fluorophenyl)butyric acid has been shown to affect the expression of genes involved in the regulation of cell growth and apoptosis. Additionally, it can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in the levels of various metabolites .
Molecular Mechanism
At the molecular level, 4,4-Bis(4-fluorophenyl)butyric acid exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to their inhibition or activation. For example, the binding of 4,4-Bis(4-fluorophenyl)butyric acid to cytochrome P450 can inhibit its activity, resulting in altered metabolic pathways. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,4-Bis(4-fluorophenyl)butyric acid can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 4,4-Bis(4-fluorophenyl)butyric acid is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 4,4-Bis(4-fluorophenyl)butyric acid vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways and gene expression. Toxic or adverse effects have been observed at high doses, including cellular toxicity and disruption of normal metabolic processes. These threshold effects highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
4,4-Bis(4-fluorophenyl)butyric acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in the metabolism of various compounds. The interaction with cytochrome P450 can lead to changes in metabolic flux and the levels of specific metabolites. Additionally, 4,4-Bis(4-fluorophenyl)butyric acid can influence the activity of other metabolic enzymes, further affecting the overall metabolic profile of cells .
Transport and Distribution
The transport and distribution of 4,4-Bis(4-fluorophenyl)butyric acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For example, 4,4-Bis(4-fluorophenyl)butyric acid can be transported into cells via membrane transporters and subsequently bind to intracellular proteins, influencing its distribution and activity .
Subcellular Localization
The subcellular localization of 4,4-Bis(4-fluorophenyl)butyric acid is crucial for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For instance, it may localize to the mitochondria, where it can interact with mitochondrial enzymes and influence cellular respiration. The precise localization of 4,4-Bis(4-fluorophenyl)butyric acid within cells is essential for understanding its biochemical effects .
属性
IUPAC Name |
4,4-bis(4-fluorophenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2O2/c17-13-5-1-11(2-6-13)15(9-10-16(19)20)12-3-7-14(18)8-4-12/h1-8,15H,9-10H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZNWJIAAVVXYFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CCC(=O)O)C2=CC=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70174702 | |
| Record name | 4,4-Bis(4-fluorophenyl)butyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70174702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20662-52-6 | |
| Record name | 4-Fluoro-γ-(4-fluorophenyl)benzenebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20662-52-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4-Bis(4-fluorophenyl)butyric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020662526 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4-Bis(4-fluorophenyl)butyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70174702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4-bis(4-fluorophenyl)butyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.939 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,4-BIS(4-FLUOROPHENYL)BUTYRIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N1K3Z46J7A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main metabolic pathway of pimozide in humans, and how is 4,4-Bis(4-fluorophenyl)butanoic acid involved?
A1: Pimozide is primarily metabolized via N-dealkylation in humans []. This process cleaves the pimozide molecule, resulting in two main metabolites: 1,3-dihydro-1-(4-piperidinyl)-2H-benzimidazol-2-one (DHPBI) and 4,4-Bis(4-fluorophenyl)butanoic acid [].
Q2: The research mentions that the formation of DHPBI from pimozide follows biphasic kinetics. What does this suggest about the enzymes involved?
A2: The biphasic kinetics observed in DHPBI formation implies the involvement of at least two different enzymes with varying affinities for pimozide []. The study identified these as high-affinity and low-affinity components, with CYP3A4 playing a major role in the high-affinity pathway [].
Q3: The provided research articles mention a specific challenge in the synthesis of 4,4-Bis(4-fluorophenyl)butanoic acid. What is this challenge, and what solution is proposed?
A3: The synthesis of 4,4-Bis(4-fluorophenyl)butanoic acid, often via a Friedel-Crafts reaction, can result in the formation of an undesired ortho isomer [, ]. This isomer poses a challenge in obtaining a pure product. To address this, a sulfonation method is proposed to selectively remove the ortho isomer, leading to a higher purity of the desired 4,4-Bis(4-fluorophenyl)butanoic acid [, ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















